2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
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Overview
Description
2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a benzene sulfonamide group, and an octahydro-1,4-benzodioxin moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields the desired sulfonamide compound. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide:
Sulfonamides: A broader class of compounds that share the sulfonamide functional group and exhibit a wide range of biological activities.
Uniqueness
2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit cholinesterase enzymes and potential therapeutic applications set it apart from other sulfonamide derivatives.
Biological Activity
2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anti-inflammatory, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the octahydro-1,4-benzodioxin moiety may contribute to its pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that sulfonamides can exhibit significant anti-inflammatory effects. For instance, a study on related sulfonamide derivatives showed that certain compounds inhibited carrageenan-induced edema in rat models with efficacy rates up to 94.69% at specific time intervals .
Table 1: Anti-inflammatory Efficacy of Related Compounds
Compound | Efficacy (%) | Time (h) |
---|---|---|
Compound 4a | 94.69 | 1 |
Compound 4c | 89.66 | 2 |
Compound 4b | 87.83 | 3 |
2. Antimicrobial Activity
The antimicrobial potential of sulfonamides is well-documented. In vitro studies have demonstrated that derivatives of benzenesulfonamide exhibit varying degrees of activity against common pathogens.
Table 2: Antimicrobial Efficacy (MIC in mg/mL)
Compound | Target Organism | MIC |
---|---|---|
Compound 4d | E. coli | 6.72 |
Compound 4h | S. aureus | 6.63 |
Compound 4a | P. aeruginosa | 6.67 |
Compound 4e | C. albicans | 6.63 |
These findings suggest that modifications in the chemical structure can enhance antimicrobial properties against specific bacteria and fungi.
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Some studies indicate that certain sulfonamide derivatives possess comparable antioxidant activities to well-known antioxidants like Vitamin C .
Table 3: Antioxidant Activity Comparison
Compound | IC50 (mg/mL) | Comparison |
---|---|---|
Compound 4e | 0.3287 | Comparable to Vitamin C (0.2090) |
Case Studies
A notable case study involved the synthesis and evaluation of several new benzenesulfonamide derivatives, including those similar to the target compound. The study highlighted their potential as anti-inflammatory agents and their effectiveness against various microbial strains .
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-4,10,12-13,16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMIDTPPRAWBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC=CC=C3Br)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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